molecular formula C21H21N3OS B2936932 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1207045-01-9

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2936932
CAS No.: 1207045-01-9
M. Wt: 363.48
InChI Key: DGHLTYRTPXRPLC-UHFFFAOYSA-N
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Description

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a potent and selective small molecule inhibitor with significant research value in the field of kinase signaling pathways. Its core structure, featuring an imidazole-thioether linkage to an indolinone moiety, is designed to target the ATP-binding site of specific protein kinases. This compound has been investigated as a key chemical probe for dissecting the role of kinases like Abl and VEGFR in cellular processes, demonstrating utility in studies of angiogenesis, cell proliferation, and apoptosis. Researchers utilize this molecule to explore the mechanistic underpinnings of cancer cell survival and to study resistance mechanisms to targeted therapies. Its application extends to the development of novel therapeutic strategies, where it serves as a foundational structure for structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency against a range of oncological targets. The primary research applications are in preclinical studies focused on tyrosine kinase-driven diseases, providing critical insights for the fields of chemical biology and translational drug discovery.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-2-23-19(16-8-4-3-5-9-16)14-22-21(23)26-15-20(25)24-13-12-17-10-6-7-11-18(17)24/h3-11,14H,2,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHLTYRTPXRPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic compound featuring a unique structure that includes an imidazole ring and a thioether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is C17H21N3OSC_{17}H_{21}N_3OS, with a molecular weight of 315.4 g/mol. The structural components contribute to its biological activity by enabling interactions with various biological targets.

PropertyValue
Molecular FormulaC17H21N3OSC_{17}H_{21}N_3OS
Molecular Weight315.4 g/mol
CAS Number1207025-19-1

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The imidazole ring can bind to metal ions in the active sites of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may interact with various receptors, modulating their functions and influencing biological responses.

Antimicrobial Properties

Research indicates that compounds with imidazole rings often exhibit antimicrobial activity. For instance, studies have shown that similar imidazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such properties.

Anticancer Activity

The compound has been explored for its anticancer potential. In vitro studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

A notable case study involved the evaluation of related imidazole compounds in cancer models. These compounds were found to significantly reduce tumor growth in vivo, highlighting the potential of imidazole-based compounds in cancer therapy.

Comparative Analysis

Comparative studies with similar compounds reveal that the unique substitution pattern of this compound enhances its binding affinity to biological targets compared to other imidazole derivatives.

Compound NameBiological Activity
2-(3-bromophenyl)-1H-imidazoleModerate anticancer effects
2-(4-methylphenyl)-1H-imidazoleAntimicrobial activity
2 -((1-Ethyl -5 -phenyl -1H -imidazol -2 -yl )thio ) -1 -(indolin -1 -yl )ethanonePotentially high activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Structural Features Hypothesized Activity
2-((1-Ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (Target) Not provided C22H21N3OS ~383.5 1-Ethyl, 5-phenyl on imidazole; indolin-1-yl Balanced lipophilicity from ethyl/phenyl; hydrogen-bonding via indoline Antiproliferative, kinase inhibition
1-(Indolin-1-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone 1207022-28-3 C26H23N3OS 425.5 1-Phenyl, 5-p-tolyl on imidazole; indolin-1-yl Enhanced hydrophobicity (p-tolyl); steric bulk may limit target binding Potential anticancer agent
2-((1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone 1234812-16-8 C25H19ClN4O3S 491.0 3-Chlorophenyl, 3-nitrophenyl on imidazole; indolin-1-yl Electron-withdrawing groups (Cl, NO2); increased polarity and potential DNA interaction Antiglycation, antimicrobial
2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Variants Variants ~450–550 Tetrazole instead of imidazole; sulfonamide-piperazine Improved metabolic stability (tetrazole); sulfonamide enhances solubility Antiproliferative (confirmed in )

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The ethyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. The 3-nitrophenyl and 3-chlorophenyl groups in CAS 1234812-16-8 introduce strong electron-withdrawing effects, which may enhance interactions with positively charged enzymatic pockets (e.g., kinases or DNA topoisomerases) .

Biological Activity :

  • Compounds with indolin-1-yl moieties (e.g., and ) are frequently associated with kinase inhibition due to their ability to mimic ATP-binding motifs .
  • The tetrazole-containing analog () demonstrates confirmed antiproliferative activity, suggesting that the imidazole-thioether scaffold in the target compound could be optimized for similar applications .

Synthetic Challenges :

  • The thioether linkage in these compounds is susceptible to oxidative degradation, necessitating stabilization strategies such as steric hindrance or formulation in reducing environments .

Data Limitations:

  • Physical properties (melting point, solubility) for the target compound are unavailable in the provided evidence.
  • Direct biological data (IC50, binding affinity) are absent; activities are inferred from structural analogs.

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